molecular formula C12H13NO2 B14435292 4-Ethyl-5,6-dihydro-2-phenyl-4H-1,3-oxazin-5-one CAS No. 77580-75-7

4-Ethyl-5,6-dihydro-2-phenyl-4H-1,3-oxazin-5-one

Cat. No.: B14435292
CAS No.: 77580-75-7
M. Wt: 203.24 g/mol
InChI Key: LCVMRAYJCCZJCG-UHFFFAOYSA-N
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Description

4-Ethyl-5,6-dihydro-2-phenyl-4H-1,3-oxazin-5-one is a heterocyclic compound that features an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5,6-dihydro-2-phenyl-4H-1,3-oxazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5,6-dihydro-2-phenyl-4H-1,3-oxazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxazine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the oxazine ring.

Scientific Research Applications

4-Ethyl-5,6-dihydro-2-phenyl-4H-1,3-oxazin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-5,6-dihydro-2-phenyl-4H-1,3-oxazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-5,6-dihydro-2-phenyl-4H-1,3-oxazin-5-one is unique due to its specific oxazine ring structure, which imparts distinct chemical and biological properties

Properties

77580-75-7

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-ethyl-2-phenyl-4H-1,3-oxazin-5-one

InChI

InChI=1S/C12H13NO2/c1-2-10-11(14)8-15-12(13-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

LCVMRAYJCCZJCG-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)COC(=N1)C2=CC=CC=C2

Origin of Product

United States

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